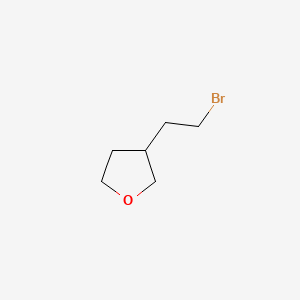

3-(2-Bromoethyl)tetrahydrofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-bromoethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNGVZNMYWXZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229624-12-7 | |

| Record name | 3-(2-bromoethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Bromoethyl Tetrahydrofuran and Its Analogs

Direct Halogenation Approaches for Tetrahydrofuran (B95107) Derivatives

Direct halogenation of the tetrahydrofuran (THF) ring is a challenging but direct approach to introduce a halogen atom. However, the stability of the THF ring makes the activation of an α-proton difficult, and the resulting α-anionic THF can be unstable and prone to rapid cleavage. researchgate.net Despite these challenges, methods for the direct C-H metallation of THF have been developed using strong bases in microfluidic systems, which allow for precise control of reaction conditions and subsequent functionalization with various electrophiles. researchgate.net While not a common method for the specific synthesis of 3-(2-bromoethyl)tetrahydrofuran, direct halogenation of substituted tetrahydrofurans remains a potential, albeit less utilized, route. smolecule.com

Ring-Closing Strategies for Tetrahydrofuran Formation Incorporating Bromoethyl Moieties

Ring-closing strategies are a powerful and widely employed method for constructing the tetrahydrofuran ring system with the desired bromoethyl substituent already incorporated or formed in situ. These methods often offer high levels of regio- and stereocontrol.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key strategy for forming the tetrahydrofuran ring. This can involve the cyclization of an acyclic precursor that already contains the necessary atoms for both the ring and the bromoethyl side chain.

One notable example is the intramolecular hydroalkoxylation/reduction of unactivated alkynes. The use of triethylsilane (Et3SiH) and a catalytic amount of iodine (I2) allows for the transition-metal-free cyclization of appropriate alkyne precursors at room temperature to yield 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

Another approach involves the cyclization of unsaturated carboxylic acids. This method utilizes a Kolbe decarboxylation followed by an intramolecular radical cyclization and a radical-radical cross-coupling process to efficiently generate substituted tetrahydrofurans. organic-chemistry.org

Furthermore, 4-pentenoxyl radicals, generated from suitable precursors, undergo predictable and stereoselective 5-exo-cyclization to form 2-bromomethyltetrahydrofurans in high yields when trapped with a bromine atom donor like bromotrichloromethane (B165885). rsc.org The stereochemical outcome of these radical cyclizations is influenced by the steric effects of substituents on the alkene. rsc.org

A tandem rhodium(II)-catalyzed O-H insertion/base-promoted cyclization has also been developed. This method uses diazo compounds and brominated alcohols, such as 3-bromopropan-1-ol, to generate spiro-annulated tetrahydrofurans. beilstein-journals.org

| Starting Material Type | Reagents/Catalyst | Product Type | Yield (%) | Reference |

| Unactivated Alkyne | Et3SiH, I2 | 2,3-Disubstituted Tetrahydrofuran | High | organic-chemistry.org |

| Unsaturated Carboxylic Acid | Kolbe Decarboxylation Conditions | Substituted Tetrahydrofuran | Good | organic-chemistry.org |

| 4-Pentenoxyl Radical Precursor | Bromotrichloromethane | 2-Bromomethyltetrahydrofuran | up to 95% | rsc.org |

| Diazoarylidene Succinimide & 3-Bromopropanol | Rh2(esp)2, Base | Spiro-annulated Tetrahydrofuran | Good to High | beilstein-journals.org |

Bromoetherification Protocols

Bromoetherification is a powerful and direct method for the synthesis of brominated tetrahydrofuran derivatives from unsaturated alcohols. This reaction involves the intramolecular attack of a hydroxyl group onto a bromine-activated double bond.

A visible-light-induced photoredox-catalyzed bromoetherification of alkenols has been developed using CBr4 as the bromine source. beilstein-journals.orgsemanticscholar.org This mild and operationally simple method provides access to β-bromotetrahydrofurans with high efficiency and regioselectivity. beilstein-journals.orgsemanticscholar.org The reaction proceeds through the in situ generation of bromine, which then forms a bromonium intermediate that undergoes intramolecular nucleophilic cyclization. beilstein-journals.orgsemanticscholar.org Control experiments using liquid bromine in DMSO also yielded the trans-β-bromotetrahydrofuran in high yield, supporting the proposed mechanism. beilstein-journals.orgsemanticscholar.org

N-Bromosuccinimide (NBS) is another common reagent for mediating bromoetherification. For instance, the treatment of an appropriate olefin with NBS in a mixture of THF and water can lead to the formation of a bromomethyl-substituted tetrahydrofuran core. tandfonline.com This strategy has been successfully employed in the stereoselective construction of 2,3,4-trisubstituted tetrahydrofuran derivatives. tandfonline.com

The bromoetherification of enynes has also been studied, demonstrating stereoselective syn intramolecular cyclization. researchgate.net This approach has been utilized in the synthesis of the tetrahydrofuran core of marine natural products like obtusallenes. researchgate.net

| Alkene Substrate | Bromine Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Alkenol | CBr4 | Ru(bpy)3Cl2, blue LEDs, DMSO | trans-β-Bromotetrahydrofuran | 95 | beilstein-journals.orgsemanticscholar.org |

| Pentenol | CBr4 | Ru(bpy)3Cl2, blue LEDs, DMSO | 5-exo bromoetherification product | 84 | beilstein-journals.orgsemanticscholar.org |

| Benzoate (B1203000) Ester Olefin | NBS | THF:H2O (1:1) | 2-(Bromomethyl)tetrahydrofuran derivative | 77 | tandfonline.com |

Functional Group Interconversions on Existing Tetrahydrofuran Skeletons

An alternative synthetic strategy involves starting with a pre-formed tetrahydrofuran ring and then introducing the bromoethyl functionality through the manipulation of existing functional groups.

Conversion of Hydroxyl Groups to Bromoethyl Functions

A common and practical approach is the conversion of a hydroxyl group on a tetrahydrofuran precursor into a bromoethyl group. For example, 3-(hydroxymethyl)tetrahydrofuran can be brominated using various reagents. Common brominating agents include hydrobromic acid (HBr), phosphorus tribromide (PBr3), or HBr generated in situ from sodium bromide and sulfuric acid. This conversion is typically carried out under mild to moderate temperatures and results in the formation of 3-(bromomethyl)tetrahydrofuran (B1283952).

Similarly, the synthesis of 2-(bromomethyl)tetrahydrofuran can be achieved from 2-(hydroxymethyl)tetrahydrofuran. A procedure involving N-bromosuccinimide (NBS) and triphenylphosphine (B44618) in DMF has been reported for this transformation. ut.ee

The synthesis of phosphocholine-containing ether lipids has also utilized the conversion of a hydroxyl group to a bromoethyl group as a key step for introducing the phosphocholine (B91661) moiety. beilstein-journals.org

| Starting Material | Brominating Agent | Product | Reference |

| 3-(Hydroxymethyl)tetrahydrofuran | HBr, PBr3, or NaBr/H2SO4 | 3-(Bromomethyl)tetrahydrofuran | |

| 2-(Hydroxymethyl)tetrahydrofuran | NBS, Triphenylphosphine | 2-(Bromomethyl)tetrahydrofuran | ut.ee |

| Glycerol derivative with hydroxyl group | 2-Bromoethyl dichlorophosphate | Bromoethyl-functionalized intermediate | beilstein-journals.org |

Manipulation of Unsaturated Precursors

The synthesis of this compound and its analogs can also be achieved starting from unsaturated precursors that already contain the tetrahydrofuran ring. One such method involves the reaction of a neutral organic starting material with bromine (Br2) to form 2-(bromomethyl)tetrahydrofuran. chegg.com The reaction likely proceeds through the bromination of a double bond in a precursor like 4-penten-1-ol, followed by intramolecular cyclization. youtube.com

Stereoselective Synthesis of Chiral this compound and its Analogs

The synthesis of specific stereoisomers of this compound is crucial for its application in fields where molecular geometry dictates biological activity or material properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, avoiding the formation of racemic mixtures. This is achieved through various strategies, including the use of chiral catalysts, starting from inherently chiral molecules, or by directing the stereochemical outcome of a reaction based on the existing stereocenters in the substrate. Developing such methods for substituted tetrahydrofurans is a significant area of research in organic chemistry. researchgate.netresearchgate.net

Asymmetric Catalysis in Tetrahydrofuran Ring Formation

Asymmetric catalysis is a powerful tool for constructing chiral molecules, wherein a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. In the context of tetrahydrofuran synthesis, various metal-based and organocatalytic systems have been developed.

Transition metal catalysts, particularly those based on palladium, have been effectively used. For instance, palladium-catalyzed asymmetric haloiminolactonization of α-allylmalonamides using a Pd(OAc)₂ and (R,R)-PhBox complex can produce dihalogenated cyclic products with good diastereomeric ratios and enantiomeric excess. clockss.org While this specific reaction produces a lactone, the principles of asymmetric halocyclization are applicable to the synthesis of halo-substituted ethers like this compound. Another approach involves the palladium-catalyzed oxidative cyclization of alkenols, where a Pd-sparteine complex under aerobic conditions has been shown to provide entry into enantioselective catalysis for forming the tetrahydrofuran ring.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. rsc.org For example, the catalytic asymmetric [3+2] cycloaddition of heterosubstituted alkenes with oxiranes, catalyzed by chiral organocatalysts, can produce chiral tetrahydrofurans. nsf.gov Additionally, chiral Lewis acid catalysts, such as those derived from copper acetate (B1210297) and chiral ligands, have been used in asymmetric aldol (B89426) reactions to create key stereocenters that can be precursors to cyclic ethers. rsc.org

Below is a table summarizing examples of asymmetric catalytic reactions for the formation of chiral cyclic ethers.

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd(OAc)₂ / (R,R)-PhBox | α-Allylmalonamide, N-halosuccinimide | Dihalogenated iminolactone | Up to 72% | clockss.org |

| L1-Cu(OAc)₂·H₂O | Isatin, Acetone | 3-Hydroxyindolin-2-one | Up to 96% | rsc.org |

| Chiral Ru-catalyst | 3-Butenyl ketone | Chiral pentenyl alcohol | High | researchgate.net |

| Pd-sparteine complex | Alkenol | Cyclic ether | N/A |

Table 1: Examples of Asymmetric Catalytic Systems for Synthesizing Chiral Heterocycles.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net Molecules such as carbohydrates, amino acids, terpenes, and hydroxy acids serve as excellent scaffolds, providing a built-in stereochemical framework that is carried through the synthetic sequence to the final product. metu.edu.trbeilstein-journals.org

For the synthesis of chiral substituted tetrahydrofurans, D-mannitol is a common starting material. A multi-step synthesis starting from D-mannitol can yield a chiral aldehyde, which serves as a key intermediate. Through a sequence involving a Wittig reaction, Claisen rearrangement, allylic oxidation, and finally a bromocyclization mediated by N-Bromosuccinimide (NBS), a 2,3,4-trisubstituted tetrahydrofuran core can be constructed with high stereocontrol. tandfonline.com This strategy establishes four contiguous chiral centers, with the stereochemistry being determined by the starting chiral material. tandfonline.com

Another example involves starting with D-glyceraldehyde to create a key 4-pentenal (B109682) intermediate via a Wittig olefination-Claisen rearrangement protocol. This intermediate can then be converted into a bis-THF alcohol moiety, which is a ligand used for obtaining certain HIV protease inhibitors. researchgate.net Similarly, enantiopure epoxides or chlorohydrins, which are commercially available, can be used to prepare precursors for radical cyclizations that form enantiopure tetrahydrofuran-3-ols. researchgate.net The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemistry of a reaction and are later removed, is another common strategy that falls under this approach. researchgate.net

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For cyclic compounds like tetrahydrofuran, this often involves controlling the cis or trans relationship between substituents on the ring. Several methods have been developed to achieve high diastereoselectivity in tetrahydrofuran synthesis.

One effective method is the Prins cyclization , which involves the reaction of an aldehyde with a homoallylic alcohol. When applied to acrylyl enol ethers using indium triflate as a catalyst, this method yields highly substituted tetrahydrofurans with excellent diastereoselectivity, exclusively forming the cis-2,5-diastereomers. acs.orgnih.gov

Another powerful route involves the reaction of γ,δ-epoxycarbanions with aldehydes . This process creates hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st The stereochemistry of the epoxide starting material effectively controls the stereochemical outcome of the final product. sci-hub.st The cyclization occurs via an SN2 process, inverting the configuration at one of the oxirane's carbon centers while diastereoselectively creating two new stereocenters. sci-hub.st

Palladium-catalyzed tandem oxidative cyclization-redox relay reactions of alkenols can also be highly diastereoselective. nih.gov The introduction of a hydrogen-bond acceptor in the substrate can enhance diastereoselectivity by enforcing conformational constraints during the key anti-oxypalladation step. nih.gov

N-Bromosuccinimide (NBS) mediated cyclization of certain homoallylic alcohols is another key diastereoselective reaction. tandfonline.com For example, the cyclization of a (3S,4S)-5-(benzyloxy)-4-((S)-1,4-dioxaspiro[4.5]decan-2-yl)pent-1-en-3-yl benzoate with NBS results in the formation of a (2R,3R,4R)-2-(bromomethyl)tetrahydrofuran derivative, demonstrating control over the newly formed stereocenters. tandfonline.com

The table below summarizes key findings from a study on the diastereoselective synthesis of hydroxymethyl-substituted tetrahydrofurans.

| Aldehyde | Yield (%) | Diastereomeric Ratio | Reference |

| Benzaldehyde | 82 | 95:5 | sci-hub.st |

| p-Chlorobenzaldehyde | 85 | 95:5 | sci-hub.st |

| p-Methoxybenzaldehyde | 75 | 95:5 | sci-hub.st |

| 2-Naphthaldehyde | 84 | 95:5 | sci-hub.st |

| Furfural | 65 | 80:20 | sci-hub.st |

| Pivalaldehyde | 72 | 95:5 | sci-hub.st |

Table 2: Diastereoselective reaction of 3,4-epoxybutyl phenyl sulfone with various aldehydes. sci-hub.st

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irnih.gov For the synthesis of this compound and its analogs, applying these principles involves developing more sustainable methods that are safer, more efficient, and have a smaller environmental footprint. ijnc.ir Key areas of focus include the use of environmentally benign solvents, the development of catalytic methodologies to replace stoichiometric reagents, and the design of energy-efficient processes. nih.gov

Solvent-Free or Environmentally Benign Solvent Systems

A significant portion of chemical waste comes from the use of volatile organic solvents. Therefore, reducing or eliminating solvent use is a primary goal of green chemistry. researchgate.net

Solvent-free reactions , also known as neat or solid-state reactions, can offer considerable environmental benefits. mdpi.com For instance, the synthesis of certain tetrahydrofuran derivatives has been achieved under solvent-free conditions at room temperature, providing a greener alternative to methods requiring solvents like methylene (B1212753) chloride. ejournals.eu Mechanochemical methods, such as ball milling, which use mechanical energy to drive reactions, also fall into this category. nih.gov

When solvents are necessary, the focus shifts to using environmentally benign alternatives . Water is an ideal green solvent due to its abundance, non-toxicity, and safety. nih.gov Other alternatives include supercritical fluids and ionic liquids. ijnc.ir The synthesis of bis(2-tetrahydrobenzofuranyl)alkanes has been demonstrated in good yields under solvent-free conditions using H₂SO₄•SiO₂ as a catalyst at 90°C, highlighting a method with short reaction times and operational simplicity. researchgate.net

Energy sources like microwave irradiation can also facilitate solvent-free reactions or reduce reaction times in greener solvents. mdpi.com Microwave-assisted synthesis has been shown to produce cleaner products with higher yields and purity in shorter timeframes compared to conventional heating methods. mdpi.commdpi.com

Catalytic Methodologies

The use of catalysts is a cornerstone of green chemistry (Principle #9). nih.gov Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. They also often allow for reactions to occur under milder conditions, saving energy. nih.gov

In the synthesis of tetrahydrofuran derivatives, various catalytic systems align with green chemistry principles. Heterogeneous catalysts , such as H₂SO₄ supported on silica (B1680970) (H₂SO₄•SiO₂), are particularly advantageous. researchgate.net They are easily separated from the reaction mixture by filtration, simplifying purification and allowing for potential reuse, which minimizes waste. researchgate.net

Organocatalysis represents another green approach, avoiding the use of potentially toxic and expensive heavy metals. A novel organocatalytic protocol for synthesizing polysubstituted tetrahydrofurans uses 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. rsc.org This system is highly sustainable as H₂O₂ is a green oxidant, with water being its only byproduct. rsc.org

Photocatalysis , which uses light to drive chemical reactions, is another emerging green technology. organic-chemistry.org The choice of an organic chromophore as a photocatalyst can control the regioselectivity of intramolecular cyclizations to form tetrahydrofurans. organic-chemistry.org These methods often operate at ambient temperature, reducing energy consumption. ijnc.ir

Reactivity and Mechanistic Investigations of 3 2 Bromoethyl Tetrahydrofuran

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary mode of reactivity for 3-(2-bromoethyl)tetrahydrofuran involves the nucleophilic substitution of the bromide ion. This reactivity is a cornerstone of its application in constructing more complex molecular architectures.

A significant reaction pathway for this compound and its derivatives is intramolecular cyclization. This process can be induced under various conditions, leading to the formation of bicyclic ether systems. For instance, the treatment of related 2-(bromomethyl)tetrahydrofuran compounds, formed from 4-pentenoxyl radicals, with bromotrichloromethane (B165885) results in cycloalkyl-fused or -bridged tetrahydrofurans in yields up to 95%. rsc.org The stereoselectivity of these cyclizations is influenced by the steric environment around the reacting centers. rsc.org

In a related context, studies on the cyclization of functionalized aryllithium reagents, such as the one derived from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, highlight the profound effect of the solvent on the reaction outcome. acgpubs.org In a tetrahydrofuran (B95107) (THF)/hexane mixture, the aryllithium intermediate undergoes instantaneous intramolecular cyclization. acgpubs.org In contrast, using diethyl ether/hexane allows the intermediate to be trapped by electrophiles, demonstrating the solvent's role in mediating the delicate balance between intermolecular and intramolecular reactions. acgpubs.org

The table below summarizes the conditions and outcomes of representative intramolecular cyclization reactions.

| Reactant System | Conditions | Product | Key Observation |

| 4-Pentenoxyl radicals | Bromotrichloromethane | Cycloalkyl-fused/bridged 2-bromomethyltetrahydrofurans | High yields (up to 95%) and stereoselectivity. rsc.org |

| Aryllithium from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | THF/hexane, -95°C to -100°C | 4,5-Dimethoxybenzocyclobutene | Instantaneous cyclization. acgpubs.org |

| Aryllithium from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | Diethyl ether/hexane, -95°C to -100°C | Stable aryllithium intermediate | Can be trapped by electrophiles. acgpubs.org |

This table illustrates the influence of reaction conditions on the intramolecular cyclization pathways of bromoethyl-containing compounds.

The bromoethyl group of this compound is susceptible to attack by a variety of external nucleophiles, leading to a diverse array of substituted products. The reactivity of the analogous 3-(bromomethyl)tetrahydrofuran (B1283952) highlights that the bromomethyl group can be readily substituted by nucleophiles such as amines and thiols to forge new carbon-heteroatom bonds. This type of substitution reaction is fundamental in synthetic chemistry for introducing new functional groups. masterorganicchemistry.com

For example, the reaction of N-(β-haloethyl)dimethylphosphoramidate with pyridine (B92270) results in the formation of an N-methylpyridinium derivative, where pyridine acts as an external nucleophile attacking the methyl group. journals.co.za This underscores the competition that can exist between intramolecular and intermolecular pathways.

Elimination Reactions to Form Unsaturated Side Chains

Under the influence of a strong base, this compound can undergo elimination reactions to form a vinyl side chain. For instance, the reaction of 1-halooctanes with sodium diisopropylamide in THF leads exclusively to elimination products. acs.org Specifically, 1-bromooctane (B94149) undergoes an E2-like elimination. acs.org When a Brønsted acid is used to mediate a cascade reaction of certain precursors, a spontaneous elimination of HBr can occur from a 3-(2-bromoethyl)benzofuran (B8688305) intermediate to yield a vinyl-adduct. unica.it

Radical Reactions Involving the Bromoethyl Group

The carbon-bromine bond in the bromoethyl group can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. youtube.comyoutube.com This generates a primary radical that can participate in subsequent propagation steps. youtube.com While bromine radicals are generally selective, preferentially abstracting tertiary hydrogens, the primary nature of the radical formed from this compound would influence its subsequent reactivity. youtube.com

A key type of radical reaction is cyclization. For example, 4-pentenoxyl radicals can be generated and cyclize in a predictable and stereoselective manner to form 2-bromomethyltetrahydrofurans. rsc.org The stereochemical outcome of these radical cyclizations is dictated by the steric interactions in the transition state. rsc.org

The table below outlines the key steps in a typical radical reaction.

| Step | Description | Example |

| Initiation | Formation of radicals from a non-radical species, often involving heat or light. youtube.com | Homolytic cleavage of Br₂ to form two bromine radicals (Br•). youtube.com |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. youtube.com | A bromine radical abstracts a hydrogen from a hydrocarbon, forming HBr and an alkyl radical. youtube.com |

| Termination | Two radicals combine to form a non-radical species, ending the chain reaction. youtube.com | Two bromine radicals combine to reform Br₂. youtube.com |

This table provides a general overview of the stages of a free-radical chain reaction.

Organometallic Reactions and Cross-Coupling Methodologies

The bromoethyl group can be converted into an organometallic reagent, which then opens up possibilities for carbon-carbon bond formation through cross-coupling reactions.

The formation of a Grignard reagent from this compound involves the reaction of the bromoalkane with magnesium metal in an etheral solvent like tetrahydrofuran (THF). thieme-connect.com The resulting organomagnesium compound, 3-(2-magnesiobromoethyl)tetrahydrofuran, is a potent nucleophile and a strong base. The stability and reactivity of Grignard reagents can be significantly influenced by the solvent. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a "greener" alternative to THF, offering higher stability for organometallic reagents, which can be crucial for sensitive transformations. nih.gov

The Grignard reagent derived from the related 2-bromomethyl-1,3-dioxolane (B1266232) has been shown to be a stable and effective reagent, capable of adding to even unreactive ketones at elevated temperatures. thieme-connect.com This highlights the synthetic potential of Grignard reagents prepared from bromoalkyl-substituted cyclic ethers. These reagents can participate in a variety of reactions, including additions to aldehydes and ketones, and copper-catalyzed coupling reactions with halides. uwindsor.ca

Palladium-Catalyzed Transformations

Palladium catalysis offers a versatile platform for the functionalization of this compound. These reactions primarily involve the formation of new carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the bromoethyl moiety.

A significant application lies in intramolecular C-H alkylation reactions. While direct studies on this compound are not extensively detailed, analogous palladium-catalyzed reactions with unactivated alkyl halides, including those with β-hydrogens, have been described. core.ac.uk These processes can tolerate a range of functional groups and are effective for both electron-rich and electron-poor aromatic systems, as well as heteroaromatic substrates. core.ac.uk A proposed mechanism for these transformations often involves radical intermediates. core.ac.uk

Furthermore, palladium-catalyzed coupling reactions of alkyl halides with alkenes represent another potential transformation for this compound. core.ac.uk Depending on the reaction conditions, the outcome can either be an atom-transfer radical cyclization (ATRC) or a formal Heck-type reaction. core.ac.uk These methods are capable of forming both five- and six-membered rings with unactivated alkyl bromides. core.ac.uk

In the context of synthesizing substituted tetrahydrofurans, palladium-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes have been shown to produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov This methodology can also be extended to the synthesis of bicyclic and spirocyclic tetrahydrofuran derivatives. nih.gov The development of these reactions often requires the use of a strong base to deprotonate the alcohol and a phosphine (B1218219) ligand to promote the desired cyclization pathway. nih.gov

Studies on the coupling of secondary alkyl bromides with nucleophiles like benzophenone (B1666685) imine have been conducted using palladium catalysts. acs.org The choice of a bulky trialkylphosphine ligand, such as Cy₂(t-Bu)P, has been shown to be crucial for achieving high yields and selectivity. acs.org Mechanistic investigations into these reactions suggest the reversible generation of a free alkyl radical, particularly when the reaction is conducted in solvents like tetrahydrofuran. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions with Alkyl Halides This table is representative of the types of transformations applicable to this compound based on literature for similar compounds.

| Catalyst System | Substrates | Product Type | Yield (%) | Reference |

| [Pd(allyl)Cl]₂ / dtbpf | Primary alkyl bromide, Alkene | Heck-type product | 73-90 | core.ac.uk |

| [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P | Secondary alkyl bromide, Imine | N-alkyl imine | High | acs.org |

| Pd₂(dba)₃ / P(o-tol)₃ | γ-hydroxy terminal alkene, Aryl bromide | Substituted tetrahydrofuran | 20 | nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide a complementary approach to palladium for the transformation of this compound. Copper(II) bromide, in particular, is a versatile reagent and catalyst for a variety of organic transformations. thieme-connect.com

One of the primary applications of copper catalysts is in cross-coupling reactions. While specific examples with this compound are not prevalent, copper-catalyzed cross-coupling of alkyl Grignard reagents with aryl bromides has been reported, proceeding through a proposed Pd(I)-Pd(III)-Pd(I) catalytic cycle when a palladium co-catalyst is used, though similar principles can apply to copper-only systems. chinesechemsoc.org

Copper(II) bromide can also act as a powerful brominating agent. thieme-connect.com However, in the context of transformations, it is more relevant as a catalyst. For instance, it has been used in the coupling of carbonyl compounds with secondary amines. thieme-connect.com

Mechanistically, copper-catalyzed reactions can proceed through various pathways. For example, in the copper-catalyzed [3+2] annulation of ethynyl (B1212043) benzoxazinanones, a copper-allenylidene intermediate is proposed to act as a C2 synthon. researchgate.net This highlights the ability of copper to activate substrates and facilitate complex bond formations.

In the realm of asymmetric synthesis, chiral bis(amino-alcohol)thiophene ligands in combination with Cu(OAc)₂·H₂O have been employed as Lewis acid catalysts for aldol (B89426) reactions, producing 3-substituted-3-hydroxyindolin-2-ones with high enantioselectivities. rsc.org Such catalytic systems could potentially be adapted for enantioselective reactions involving this compound.

Table 2: Representative Copper-Catalyzed Reactions This table illustrates the types of transformations achievable with copper catalysts that could be applied to this compound.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| CuBr₂ | Carbonyl, Secondary amine | α-Amino ketone | 41-93 | thieme-connect.com |

| L1-Cu(OAc)₂·H₂O | Isatin, Acetone | Aldol product | 81-99 | rsc.org |

| CuI / L*9 | Acrylamide, Arylamine, Alkyl bromide | Chiral α-tertiary N-arylamine | up to 95 | chinesechemsoc.org |

Acid- or Base-Promoted Rearrangements and Cyclizations

Acid- and base-promoted reactions of this compound and related structures can lead to a variety of rearranged and cyclized products. These transformations are often driven by the formation of more stable intermediates or ring systems.

Base-promoted cyclization is a common strategy for the formation of spirocyclic compounds. beilstein-journals.orgresearchgate.net For instance, intermediates derived from the reaction of diazo compounds with brominated alcohols can undergo an exo-tet cyclization where the bromine atom is displaced to form a spirocycle. beilstein-journals.orgresearchgate.net This pathway competes with other processes like double bond migration. beilstein-journals.org The success of the cyclization is dependent on the relative rates of the competing reactions. beilstein-journals.org

In the context of organolithium chemistry, the stability and reactivity of lithiated intermediates are highly dependent on the solvent. acgpubs.org For example, the aryllithium generated from 1-bromo-2-(2-bromoethyl)benzene (B87193) is stable for over an hour in diethyl ether/hexane at low temperatures, allowing it to be trapped by electrophiles. acgpubs.org However, in a tetrahydrofuran/hexane mixture, the intermediate undergoes instantaneous intramolecular cyclization. acgpubs.org This dramatic solvent effect highlights the role of solvent in stabilizing or destabilizing key intermediates. acgpubs.org

Acid-catalyzed rearrangements are also prevalent. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the transformation of cyclopropane (B1198618) carbaldehydes into oxybis(2-aryltetrahydrofuran) derivatives through a domino reaction. bohrium.com While not directly involving this compound, this demonstrates the utility of Brønsted acids in promoting complex rearrangements leading to tetrahydrofuran-containing structures.

Theoretical and Experimental Mechanistic Elucidation

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and developing new synthetic methods. Both theoretical and experimental approaches have been employed to elucidate these mechanisms.

Identification of Key Intermediates

Several key intermediates have been proposed or identified in reactions involving structures similar to this compound.

Alkyl Radicals: In palladium-catalyzed cross-coupling reactions of alkyl bromides, the formation of alkyl radical intermediates is often suggested. core.ac.ukacs.org Evidence for this includes racemization in reactions with chiral substrates and the formation of side products derived from reaction with the solvent, such as tetrahydrofuran. acs.org

Organolithium Species: In base-promoted reactions involving lithium-halogen exchange, functionalized aryllithium species are key intermediates. acgpubs.org The stability of these intermediates is highly sensitive to the solvent and any substituents present on the aromatic ring. acgpubs.org

Palladium(I) Species: In some palladium-catalyzed cross-coupling reactions, mononuclear Pd(I) species have been proposed as transient intermediates. chinesechemsoc.org These can be generated from the reduction of Pd(II) species or the reaction of Pd(0) with organic halides. chinesechemsoc.org

Copper-Allenylidene Intermediates: In certain copper-catalyzed annulation reactions, copper-allenylidene complexes have been identified as key reactive intermediates. researchgate.net

Chloronium Ions: In reactions involving N-chlorosuccinimide (NCS), the formation of a chloronium ion intermediate has been proposed, which is then opened by a nucleophile. acs.org

Kinetic and Thermodynamic Considerations

Kinetic and thermodynamic studies provide valuable insights into the feasibility and pathways of reactions involving this compound.

Solvent Effects on Kinetics: As mentioned previously, the solvent can have a dramatic effect on reaction kinetics. acgpubs.org The rate acceleration observed in some lithium-halogen exchange reactions in THF compared to diethyl ether has been attributed to the tight binding of THF to the transition state and destabilization of the reactant adduct. acgpubs.org

Kinetic Regimes in Catalysis: The kinetics of catalytic reactions can be complex, with the turnover-limiting step potentially depending on substrate concentration and temperature. pitt.edu For example, in the Tsuji-Trost reaction, different kinetic regimes have been identified. pitt.edu

Thermodynamic Stability of Intermediates: The relative stability of intermediates plays a crucial role in determining the reaction pathway. For instance, in the reaction of bromine atoms with toluene, the formation of an initial pre-reaction complex is exothermic and barrierless, while the subsequent conversion to a pre-dissociation complex requires surmounting a significant energy barrier. kaust.edu.sa

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to probe reaction mechanisms. nih.gov For example, DFT studies have been used to elucidate the divergent mechanistic pathways in catalyst-controlled rearrangements of onium-ylides, showing a metal-free ylide in a rhodium-catalyzed reaction and a metal-coordinated ion-pair in a copper-catalyzed reaction. nih.gov

Spectroscopic and Spectrometric Data for this compound Remains Elusive in Public Domain

Comprehensive searches for advanced spectroscopic and spectrometric data for the chemical compound this compound have not yielded specific experimental results within the public domain. Detailed information regarding its structural elucidation through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) appears to be unavailable in scientific literature and chemical databases.

This absence of data prevents a detailed analysis and discussion as outlined in the requested article structure. The required sections on ¹H NMR, ¹³C NMR, 2D NMR experiments (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and fragmentation pattern interpretation cannot be populated with scientifically accurate and verifiable research findings for this specific compound.

While spectral data for analogous compounds, such as those with different substitution patterns on the tetrahydrofuran ring or variations in the ethyl side chain, are available, this information is not directly transferable to this compound. Extrapolation of such data would be speculative and would not meet the standards of scientifically rigorous reporting.

Consequently, the generation of a detailed article focusing solely on the advanced spectroscopic and spectrometric characterization of this compound is not feasible at this time due to the lack of foundational experimental data. Further research and publication of the spectral characteristics of this compound are necessary before a comprehensive and accurate scientific article can be produced.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation in Research

Infrared (IR) Spectroscopy for Functional Group Identification in Research

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For 3-(2-Bromoethyl)tetrahydrofuran, the IR spectrum provides key information about its structural components.

The presence of the tetrahydrofuran (B95107) ring, a cyclic ether, is confirmed by characteristic C-O-C stretching vibrations. udayton.edu Research on related tetrahydrofuran derivatives shows that these bands typically appear in the fingerprint region of the spectrum, generally between 1150 and 1050 cm⁻¹. udayton.edupublish.csiro.au The C-H stretching vibrations of the aliphatic methylene (B1212753) groups in the ring and the ethyl side chain are expected in the 2950-2850 cm⁻¹ region. publish.csiro.au The C-Br stretching vibration, a key feature for identifying the bromoethyl group, typically appears at lower frequencies, generally in the range of 600-500 cm⁻¹.

Detailed analysis of the IR spectrum of this compound would reveal specific absorption peaks that can be assigned to these functional groups, providing strong evidence for the proposed molecular structure.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2950-2850 |

| C-O-C (ether) | Stretching | 1150-1050 |

| C-Br (alkyl halide) | Stretching | 600-500 |

This table presents expected ranges for the key functional groups in this compound based on established spectroscopic data for similar compounds.

Chiroptical Spectroscopy for Absolute Stereochemistry (if chiral forms are synthesized)

The 3-position of the tetrahydrofuran ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-Bromoethyl)tetrahydrofuran. When a chiral synthesis is performed to produce one of these enantiomers selectively, chiroptical spectroscopy becomes an indispensable tool for determining the absolute stereochemistry and assessing the enantiomeric purity of the product. These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of plane-polarized light. This is a fundamental property of enantiomers, with each rotating the light to an equal but opposite degree. The specific rotation, [α], is a standardized value that depends on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the solvent.

For a synthesized sample of a single enantiomer of this compound, a non-zero optical rotation value would confirm its chirality. The sign of the rotation (+ or -) would distinguish it from its mirror image. The magnitude of the rotation, when compared to the value for the pure enantiomer (if known), can be used to calculate the enantiomeric excess (ee) of the sample.

Computational Chemistry and Theoretical Studies of 3 2 Bromoethyl Tetrahydrofuran

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of a molecule. A study on 3-(2-Bromoethyl)tetrahydrofuran would involve optimizing its three-dimensional structure to find the lowest energy arrangement of its atoms. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations would elucidate the electronic structure, providing information on the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined, which are crucial for predicting chemical reactivity. An electrostatic potential map could also be generated to visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Calculated Structural Parameters for this compound (Example Data)

| Parameter | Value |

|---|---|

| C-O Bond Length (ring) | 1.43 Å |

| C-C Bond Length (ring) | 1.54 Å |

| C-Br Bond Length | 1.95 Å |

| C-O-C Bond Angle | 109.5° |

| C-C-Br Bond Angle | 112.0° |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding of each nucleus in the molecule. acs.org These shielding values can then be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ethz.ch The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used. schrodinger.com Comparing these predicted spectra with experimentally obtained spectra is a powerful method for confirming the structure of a synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound (Example Data)

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| H on C-Br | 3.50 | 3.45 |

| Ring Protons (α to O) | 3.80 - 3.95 | 3.75 - 3.90 |

| Other Ring Protons | 1.80 - 2.10 | 1.75 - 2.05 |

Note: This table is for illustrative purposes only and does not represent actual calculated or experimental data.

Reaction Pathway and Transition State Modeling

Theoretical modeling is invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitutions at the carbon bearing the bromine atom or ring-opening reactions. Computational chemists can model the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies provide a molecular-level understanding of how the reaction proceeds and can help in optimizing reaction conditions.

Molecular Dynamics Simulations for Reactivity Predictions

While quantum chemical calculations typically focus on static molecules at 0 Kelvin, molecular dynamics (MD) simulations allow for the study of molecular motion and interactions at finite temperatures. An MD simulation of this compound, either in the gas phase or in a solvent, would track the positions and velocities of all atoms over time. This provides a dynamic picture of the molecule's conformational flexibility and its interactions with surrounding molecules. By employing reactive force fields or multiscale quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can also be used to model chemical reactions, offering insights into reaction dynamics and the role of the environment in influencing reactivity.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of alkyl halides often involves reagents and conditions that are misaligned with modern principles of green chemistry. Future research is expected to focus on developing more sustainable and efficient methods for producing 3-(2-Bromoethyl)tetrahydrofuran. This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption. rsc.org

Key strategies include:

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. chemistryjournals.net This approach can also enhance safety when dealing with exothermic reactions and allows for easier scalability compared to traditional batch processes. rsc.org

Alternative Solvents: Research into replacing traditional volatile organic solvents with greener alternatives is a major trend. chemistryjournals.net For tetrahydrofuran (B95107) derivatives, the use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a promising option. researchgate.netresearchgate.net 2-MeTHF exhibits properties similar to THF but is more stable and less water-soluble, which can simplify work-up procedures. researchgate.net

Atom Economy: Synthetic routes with high atom economy, which maximize the incorporation of starting materials into the final product, will be prioritized. chemistryjournals.netmdpi.com This includes exploring catalytic methods that replace stoichiometric reagents.

| Aspect | Conventional Approach | Future Sustainable Approach | Anticipated Benefits |

|---|---|---|---|

| Methodology | Batch processing | Continuous flow chemistry rsc.org | Improved heat/mass transfer, scalability, safety |

| Solvents | Traditional volatile organic solvents (e.g., THF) | Bio-derived solvents (e.g., 2-MeTHF), water, or supercritical fluids chemistryjournals.netresearchgate.net | Reduced environmental impact, improved safety, easier recycling |

| Reagents | Stoichiometric brominating agents (e.g., PBr₃) | Catalytic HBr generation, enzymatic bromination | Higher atom economy, reduced waste, milder conditions chemistryjournals.net |

| Energy Input | Conventional heating/reflux | Microwave-assisted synthesis, photochemical methods chemistryjournals.netrsc.org | Reduced energy consumption, faster reaction times |

Exploration of Undiscovered Reactivity Patterns

The primary reactivity of this compound is centered on the bromoethyl group, which readily undergoes nucleophilic substitution. However, future research could uncover more complex and novel reactivity patterns.

Metal-Catalyzed Cross-Coupling: The C-Br bond is a handle for various cross-coupling reactions (e.g., Suzuki, Kumada). While common for aryl halides, applying these methods to alkyl halides like this one can be challenging but offers a powerful way to form C-C bonds. Mechanochemical activation, using ball milling, has shown promise for activating less reactive halides for coupling reactions. ucl.ac.uk

Radical Chemistry: The introduction of fluorine-containing functional groups into heterocyclic molecules often utilizes radical mechanisms. mdpi.com Similar strategies could be explored for this compound, using radical initiators to generate new C-C or C-heteroatom bonds at the ethyl chain.

Skeletal Editing and Ring Transformations: Emerging techniques in "skeletal editing" allow for the insertion or deletion of atoms within a cyclic framework. rsc.org It is conceivable that under specific catalytic conditions, the tetrahydrofuran ring could be expanded or transformed, or that atom insertion could occur into the C-O bond, leading to novel heterocyclic systems. rsc.org

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class | Research Goal |

|---|---|---|---|

| Kumada-Type Cross-Coupling | Grignard reagents, Ni or Pd catalysts ucl.ac.uk | 3-(Alkyl/Aryl-ethyl)tetrahydrofurans | Formation of new C-C bonds under potentially milder conditions. |

| Radical Trifluoromethylation | CF₃ radical sources (e.g., Togni reagent), photoredox catalyst mdpi.com | 3-(Bromo-trifluoromethyl-ethyl)tetrahydrofurans | Introduction of fluorinated motifs to modulate properties. |

| Ring Expansion/Skeletal Editing | Diazo compounds, Rh or Au catalysts rsc.org | Substituted tetrahydropyrans or other expanded heterocycles | Creation of novel and more complex heterocyclic scaffolds. |

| Darzens-like Reactions | Base, aldehydes/ketones acs.org | Epoxides attached to the tetrahydrofuran ring | Synthesis of functionalized oxiranes for further transformations. |

Integration into Complex Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. mdpi.com this compound could serve as a valuable synthon for creating larger, functional assemblies. The tetrahydrofuran ring's oxygen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, while the bromoethyl group can be functionalized to introduce other interacting moieties. researchgate.net

Future work could involve modifying the bromoethyl group to attach units capable of π-stacking, hydrogen bonding, or forming metal-ligand bonds. For instance, substitution of the bromide with an amine, followed by coupling with a chromophore, could lead to molecules that self-assemble into fluorescent nanotubes or sheets, a process known as living supramolecular polymerization. researchgate.net These organized structures have potential applications in materials science, such as in the development of sensors or optoelectronic devices. researchgate.net

Advanced In-situ Spectroscopic Monitoring of Reactions

To develop more efficient synthetic routes and understand complex reaction mechanisms, real-time monitoring of chemical reactions is crucial. nih.gov Advanced in-situ spectroscopic techniques, such as Raman and NMR spectroscopy, allow researchers to observe the formation of products and the appearance and disappearance of transient intermediates as the reaction happens. semanticscholar.org

Applying these techniques to the synthesis or subsequent reactions of this compound would provide invaluable kinetic and mechanistic data. nih.govsemanticscholar.org This information can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation. Understanding the molecular-level processes in real-time is a key step toward rational process design and control. nih.gov

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

The synergy between experimental chemistry and computational modeling is a powerful trend for accelerating discovery. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), can predict reaction pathways, transition state energies, and even spectroscopic data for proposed intermediates. nih.gov

For this compound, a synergistic workflow would involve:

Computational Prediction: Modeling potential reaction pathways, such as a novel cross-coupling or a ring-transformation reaction, to determine their feasibility and identify likely intermediates.

Guided Experimentation: Using the computational results to design targeted experiments with the highest probability of success.

In-situ Monitoring & Validation: Employing the advanced spectroscopic techniques from section 7.4 to monitor the reaction and attempt to detect the predicted intermediates.

Feedback and Refinement: Using the experimental data to refine the computational models, leading to a deeper and more accurate understanding of the reaction mechanism. nih.gov

This iterative cycle of prediction and validation can significantly reduce the amount of trial-and-error experimentation required, making the process of discovery more efficient and insightful. acs.org

Q & A

Q. What are the common synthetic routes for 3-(2-Bromoethyl)tetrahydrofuran?

-

Methodological Answer : The compound can be synthesized via nucleophilic substitution or organocatalytic domino reactions . For example, a Michael-SN₂ reaction using a brominated substrate (e.g., (E)-1-bromo-3-(2-bromo-2-nitrovinyl)benzene) with a cyclic dione in chloroform, catalyzed by a chiral thiourea organocatalyst, yields structurally similar tetrahydrofuran derivatives . Solvents like tetrahydrofuran (THF) or chloroform are critical for solubility and reaction efficiency. Post-synthesis, flash column chromatography (silica gel, hexane/ethyl acetate) is used for purification .

-

Example Reaction Conditions :

| Substrate | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Brominated nitrovinylbenzene | Chiral thiourea | CHCl₃ | 12 h | 70–85% |

Q. How can researchers purify this compound effectively?

- Methodological Answer : Flash chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 v/v) is effective for isolating the compound . For crystallization, slow evaporation of a dichloromethane/isopropanol (1:1 v/v) mixture produces high-purity single crystals suitable for X-ray diffraction .

Q. What analytical techniques confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and bromine isotope patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (2S,3S) configurations in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

-

Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from conformational flexibility or impurities. Use computational chemistry (DFT calculations) to simulate NMR spectra and compare with experimental data . For unresolved issues, recrystallize the compound and perform single-crystal X-ray analysis to unambiguously assign the structure .

-

Example Data Comparison :

| Parameter | Experimental (¹³C NMR) | Calculated (DFT) | Deviation |

|---|---|---|---|

| C-2 (ppm) | 72.5 | 73.1 | 0.6 |

Q. What strategies optimize stereochemical outcomes in asymmetric synthesis?

- Methodological Answer : Chiral catalysts (e.g., thiourea derivatives) control enantioselectivity in domino reactions . Adjust reaction parameters:

- Temperature : Lower temperatures (0–25°C) reduce racemization.

- Solvent Polarity : Non-polar solvents (hexane/CHCl₃) enhance stereochemical fidelity .

- Catalyst Loading : 2–5 mol% of chiral catalyst balances cost and efficiency .

Q. How to troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- Side Reactions : Bromine elimination can occur under high heat. Use mild conditions (room temperature) and inert atmospheres.

- Purification Losses : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher recovery .

- Scale-Up Adjustments : Optimize stoichiometry (1.2:1 substrate/catalyst ratio) and solvent volume (3 mL/mmol) .

Q. What computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) models transition states and intermediates in SN₂ or Michael addition pathways. For example, calculate activation energies for bromoethyl group transfer using Gaussian 16 with B3LYP/6-31G(d) basis sets . Compare with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.